2-methyl-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
2-methyl-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines
Properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-10(2)9-19-15(24)12-6-7-13-14(8-12)23-17(20-21(5)18(23)26)22(11(3)4)16(13)25/h6-8,10-11H,9H2,1-5H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZNPQWYHBTFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring and subsequent functionalization to introduce the isobutyl, isopropyl, and methyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives with potential biological activities.
Scientific Research Applications
2-methyl-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide include other triazoloquinazolines and related heterocyclic compounds. Examples include:
- 4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydroquinazoline-8-carboxamide
- N-isobutyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydrotriazoloquinazoline
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which contribute to its distinct biological activities and potential applications. The presence of the isobutyl, isopropyl, and methyl groups, along with the triazoloquinazoline core, provides a unique scaffold for further chemical modifications and biological studies.
Biological Activity
The compound 2-methyl-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a triazoloquinazoline core, which has been associated with various biological activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The molecule features a triazoloquinazoline framework that is known for its pharmacological significance. The presence of multiple functional groups contributes to its biological interactions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The mechanism typically involves binding to these targets, leading to modulation of their activity and subsequent biological responses.
Anticancer Activity
Recent studies have highlighted the potential of triazoloquinazoline derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to the one have shown efficacy against polo-like kinase 1 (Plk1), a target commonly deregulated in human cancers. Inhibitors derived from this scaffold demonstrated significant activity in biochemical assays with IC50 values indicating potent inhibition .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. Preliminary tests suggest that it exhibits inhibitory effects against various bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications to the triazoloquinazoline core can enhance its antibacterial properties .
Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of triazoloquinazoline derivatives revealed that certain modifications led to enhanced inhibition of Plk1. The synthesized compounds showed improved potency compared to previously characterized inhibitors. For example, a derivative exhibited an IC50 value of approximately 450 nM against Plk1 PBD .
Study 2: Antimicrobial Screening
Another investigation evaluated the antimicrobial activity of various triazole derivatives against both gram-positive and gram-negative bacteria. The results indicated that the presence of specific substituents on the quinazoline core significantly influenced antibacterial effectiveness. Compounds with higher hydrophobicity tended to show better membrane permeability and antibacterial action .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 2-methyl-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?
- Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves multistep reactions, including cyclocondensation of triazole precursors with quinazoline intermediates. For example, a general procedure involves using K₂CO₃ as a base in DMF to facilitate alkylation or thiol substitution reactions . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been employed for triazole ring formation, though yields may vary (e.g., 21% in some cases), necessitating optimization of reaction time, temperature, and catalyst loading .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : High-resolution techniques are essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns and stereochemistry, with specific attention to protons near the triazole and quinazoline moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction studies are recommended, as demonstrated in related triazoloquinazoline derivatives .
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is advised due to the compound’s heterocyclic and carboxamide groups. Stability studies should monitor degradation under varying pH, temperature, and light exposure using HPLC or LC-MS. For long-term storage, lyophilization and storage at -20°C under inert gas are recommended .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction energetics and transition states, guiding experimental synthesis. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent selection, catalyst efficiency) . Machine learning models trained on spectral and synthetic datasets may further accelerate derivative design .
Q. What strategies address contradictory spectral or biological activity data in related triazoloquinazoline analogs?
- Methodological Answer : Contradictions often arise from:
- Stereochemical variations : Use chiral HPLC or circular dichroism (CD) to resolve enantiomeric discrepancies .
- Impurity interference : Employ preparative HPLC or recrystallization to isolate pure fractions for retesting .
- Biological assay variability : Standardize protocols (e.g., cell line selection, inhibitor concentrations) and validate with positive/negative controls .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer : Statistical Design of Experiments (DoE) is critical. For example:
| Factor | Range | Optimal Condition |
|---|---|---|
| Temperature | 25–80°C | 60°C |
| Catalyst loading | 1–5 mol% | 3 mol% |
| Reaction time | 12–48 h | 24 h |
| Response surface methodology (RSM) can model interactions between variables, minimizing trial-and-error approaches . |
Q. What role does the triazolo[4,3-a]quinazoline scaffold play in modulating biological activity?
- Methodological Answer : The scaffold’s planar structure facilitates π-π stacking with biological targets (e.g., enzyme active sites). Substituents at the 4-(propan-2-yl) and 8-carboxamide positions influence lipophilicity and hydrogen-bonding capacity. Comparative SAR studies using analogs with varying alkyl/aryl groups can elucidate pharmacophore requirements .
Q. How can researchers integrate experimental and computational data to resolve mechanistic ambiguities?
- Methodological Answer : Combine:
- Kinetic studies : Monitor intermediate formation via in-situ FTIR or NMR .
- Computational simulations : Use COMSOL Multiphysics to model reaction kinetics or DFT to identify transition states .
Cross-validation of computational predictions with experimental data (e.g., isotopic labeling) can confirm proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
